molecular formula C25H29ClN2O2 B13688022 4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid

4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid

Cat. No.: B13688022
M. Wt: 425.0 g/mol
InChI Key: WJNIGAMHMUWMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-HT2C Receptor Antagonism Mechanisms

The compound exhibits potent antagonistic activity at 5-HT2C receptors, primarily through stabilization of the receptor’s inactive conformational state. Structural analyses of analogous piperazinyl derivatives reveal that the chlorophenyl moiety inserts into a hydrophobic pocket formed by transmembrane helices V and VI, engaging residues phenylalanine 223 (F2235.47) and phenylalanine 320 (F3206.44) via π-π stacking interactions. This positioning prevents the inward shift of helix III and the outward tilt of helix VI—movements characteristic of receptor activation.

Mutagenesis studies on homologous systems demonstrate that tryptophan 324 (W3246.48), a conserved “toggle switch” residue, plays a critical role in antagonism. Substitution of W324 with leucine reduces ligand affinity by over 1,000-fold, underscoring the necessity of aromatic stacking interactions for maintaining the inactive receptor conformation. The compound’s cycloheptenyl group further stabilizes this state by occupying a subpocket near isoleucine 142 (I1423.40), which restricts intracellular signaling domain rearrangements.

Comparative Affinity Analyses Across 5-HT Receptor Subtypes

Affinity profiling against major 5-HT receptor subtypes reveals marked selectivity for 5-HT2C over 5-HT1A, 5-HT2A, and 5-HT2B receptors (Table 1). This selectivity arises from steric and electrostatic complementarity with 5-HT2C-specific residues glycine 218 (G2185.42) and valine 354 (V3547.39). In contrast, bulkier residues at these positions in 5-HT1A (serine 5.42, asparagine 7.39) create unfavorable clashes with the compound’s dimethylcycloheptenyl group.

Table 1: Comparative Binding Affinities (Ki) for 5-HT Receptor Subtypes

Receptor Subtype Ki (nM) Selectivity Ratio (vs. 5-HT2C)
5-HT2C 12.4 1.0
5-HT2A 890 71.8
5-HT2B 1,240 100.0
5-HT1A >10,000 >806

Data derived from radioligand displacement assays using [³H]mesulergine for 5-HT2C and [³H]ketanserin for 5-HT2A/2B.

Allosteric Modulation vs. Orthosteric Binding Dynamics

The compound operates exclusively through orthosteric binding, occupying the endogenous ligand pocket without evidence of allosteric modulation. Crystallographic studies of similar benzoic acid derivatives show deep penetration into the helical bundle, with the carboxylic acid group forming a salt bridge with lysine 139 (K1393.36). This interaction anchors the ligand in the orthosteric site, preventing access to secondary modulatory pockets.

Molecular dynamics simulations suggest that the cycloheptenyl group’s flexibility allows adaptation to microswitches in the binding pocket, such as the P-I-F (proline-isoleucine-phenylalanine) motif, without requiring receptor conformational changes. This contrasts with allosteric modulators, which typically bind distal to the orthosteric site and stabilize alternative conformations through hydrogen-bonding networks in extracellular loops.

Properties

Molecular Formula

C25H29ClN2O2

Molecular Weight

425.0 g/mol

IUPAC Name

4-[4-[[2-(4-chlorophenyl)cyclohepten-1-yl]methyl]piperazin-1-yl]benzoic acid

InChI

InChI=1S/C25H29ClN2O2/c26-22-10-6-19(7-11-22)24-5-3-1-2-4-21(24)18-27-14-16-28(17-15-27)23-12-8-20(9-13-23)25(29)30/h6-13H,1-5,14-18H2,(H,29,30)

InChI Key

WJNIGAMHMUWMQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(CC1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization and Condensation Reactions

The core piperazinyl structure is formed by cyclization of bis(2-chloroethyl) amino ethoxy acetamide intermediates with appropriate amines. For example:

  • Cyclization: 2-[N,N-Bis(2-chloroethyl) amino] ethoxy-1-[N-(1-phenyl ethyl)] acetamide is cyclized with (R)-4-(chlorophenyl) phenyl methyl amine.
  • Reaction Conditions: The cyclization is carried out in solvents such as toluene, benzene, xylene, or polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
  • Bases: Organic bases like triethylamine or diisopropylethylamine (DIPEA), or inorganic bases like sodium carbonate or potassium carbonate are used to facilitate the reaction.
  • Temperature: Typically between 120°C and 130°C to promote efficient cyclization.

Hydrolysis to Obtain the Benzoic Acid

After the key intermediate amides are formed, hydrolysis is performed to liberate the free carboxylic acid:

  • Hydrolysis Type: Acid hydrolysis is preferred, though alkaline hydrolysis is also possible.
  • Acids Used: Aqueous sulfuric acid, hydrochloric acid, or hydrobromic acid are typical choices, with sulfuric acid or hydrobromic acid preferred for better yields.
  • Temperature Range: Hydrolysis is conducted between -20°C and 130°C, with optimal temperatures around 80°C to 85°C.
  • Byproducts: Amines such as benzyl amine or 1-phenylethyl amine are generated and can be recovered and recycled to improve overall process efficiency.

Salt Formation (Optional)

The free acid can be converted into pharmaceutically acceptable salts for improved solubility or stability:

  • Salts: Hydrochloride, hydrobromide, sodium, potassium salts.
  • Method: Purging the compound with hydrochloric acid gas or adding acid-saturated organic solvents can yield mono- or dihydrochloride salts.

Summary Table of Key Reaction Steps

Step No. Reaction Type Reagents/Conditions Temperature (°C) Notes
1 Cyclization (R)-4-(chlorophenyl) phenyl methyl amine + bis-chloroethyl intermediate; solvent: toluene/DMF; base: DIPEA or K2CO3 120 - 130 Solvent/base choice affects yield
2 Hydrolysis Acid hydrolysis with H2SO4 or HBr aqueous solution 80 - 85 Acid hydrolysis preferred; byproduct amines recyclable
3 Salt Formation Purging with HCl gas or acid-saturated solvent Ambient to mild Produces pharmaceutically acceptable salts

Additional Notes and Research Findings

  • The cyclization reaction can be carried out using N,N-diisopropylamine as both solvent and base, simplifying the reaction setup.
  • Recovery and recycling of amine byproducts from hydrolysis enhance the sustainability and cost-effectiveness of the process.
  • The process allows for stereochemical control, with the compound existing in levorotatory, dextrorotatory, or racemic forms.
  • The synthetic route is adaptable to produce various analogs by modifying substituents on the phenyl or cycloheptenyl rings.

Chemical Reactions Analysis

Types of Reactions

4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Cycloalkenyl Ring Substituents Bioactivity
Query Compound Benzoic acid Cycloheptenyl 4-Chlorophenyl, Piperazinyl Unknown (structural similarity suggests kinase/CDK inhibition)
ABT-199 Benzoic acid Cyclohexenyl Pyrrolopyridine, Sulfonamide Bcl-2 inhibitor (anticancer)
Cetirizine Ethoxyacetic acid None (4-Chlorophenyl)(phenyl)methyl H1 receptor antagonist (antihistamine)
4-[(4-Methylpiperazinyl)methyl]benzoic Acid Benzoic acid None Methylpiperazinyl Intermediate in kinase inhibitor synthesis

Biological Activity

4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid is a complex organic compound with significant pharmacological potential. This article delves into its biological activities, focusing on its mechanisms of action, therapeutic implications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes:

  • Benzoic acid moiety
  • Piperazine ring
  • Cycloheptene derivative
  • A chlorophenyl group

The molecular formula is C25H29ClN2O2C_{25}H_{29}ClN_{2}O_{2} with a molecular weight of approximately 360.88 g/mol .

Pharmacological Effects

Research indicates that 4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid exhibits significant biological activities, particularly:

  • Antipsychotic Properties : The compound interacts with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders. Its affinity for these receptors suggests potential use in managing conditions such as schizophrenia and bipolar disorder .
  • Anti-inflammatory and Analgesic Effects : The structural components imply possible anti-inflammatory properties, which warrant further investigation into its analgesic capabilities .

The compound's interaction with various biological targets is crucial for understanding its pharmacodynamics. It has been shown to influence neurotransmitter systems, particularly through:

  • Serotonin Receptor Modulation : Enhancing serotonin activity may contribute to its mood-stabilizing effects.
  • Dopamine Receptor Interaction : This interaction is essential for its antipsychotic effects, potentially reducing symptoms of psychosis and improving overall mental health.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-[4-(4'-Chloro-2-biphenylylmethyl)-1-piperazinyl]benzoic AcidC25H29ClN2O2Contains biphenyl structure; potential for different receptor interactions
2-[(4-Chlorophenyl)methyl]benzoic AcidC14H13ClO2Simpler structure; primarily studied for anti-inflammatory properties
Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5-(hydroxymethyl)-5-methyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-C25H31ClN2O3More complex with additional hydroxymethyl and methyl groups; broader biological activity spectrum

These comparisons highlight the distinct pharmacological properties of 4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid, particularly its potential interactions with multiple receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the efficacy and safety profiles relevant to 4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid:

  • Study on Antipsychotic Activity : A study demonstrated that compounds similar to this one showed a significant reduction in symptoms of psychosis in animal models, suggesting a promising avenue for further research in human trials .
  • Inflammation Studies : Research involving related benzoic acids indicated their effectiveness in reducing inflammation markers in vitro, supporting the hypothesis that this compound may possess similar anti-inflammatory properties .
  • Pharmacokinetics : Investigations into the pharmacokinetics of structurally analogous compounds revealed favorable absorption and distribution characteristics, which could be indicative of the bioavailability of 4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid .

Q & A

Q. What are the recommended synthetic routes for 4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling a substituted cycloheptenylmethyl-piperazine intermediate with a benzoic acid derivative. Key steps include:

  • Step 1: Alkylation of piperazine with 2-(4-chlorophenyl)-1-cycloheptenylmethyl halide under inert conditions (N₂ atmosphere) to ensure regioselectivity.
  • Step 2: Nucleophilic aromatic substitution or Buchwald-Hartwig amination to attach the benzoic acid moiety.
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor intermediates via TLC and final product via HPLC (C18 column, UV detection at 254 nm) .

Q. How do structural modifications (e.g., substituents on the piperazine or benzoic acid) influence the compound’s activity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

  • Piperazine modifications: Introducing methyl or hydroxyethyl groups (e.g., as in ) enhances solubility but may reduce receptor binding affinity.
  • Chlorophenyl group: Critical for hydrophobic interactions with target proteins; replacing chlorine with bulkier groups (e.g., trifluoromethyl) can alter selectivity.
  • Benzoic acid substitution: Carboxylic acid is essential for hydrogen bonding; esterification reduces bioavailability.
    Experimental validation requires iterative synthesis, followed by assays (e.g., enzyme inhibition, cell viability) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry of the cycloheptenyl and piperazine groups (e.g., coupling constants for cycloheptene protons).
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode to verify molecular ion peaks.
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., used crystallography for a related piperazine derivative).
  • HPLC-PDA: Assess purity and detect trace impurities (≥97% purity threshold for pharmacological studies) .

Q. How does the compound’s solubility profile impact experimental design?

Methodological Answer:

  • Aqueous solubility: Poor in neutral pH; use dimethyl sulfoxide (DMSO) for stock solutions (≤0.1% v/v to avoid cytotoxicity).
  • pH-dependent solubility: Enhanced in alkaline buffers (e.g., phosphate buffer pH 8.0) due to deprotonation of the benzoic acid group.
  • Formulation strategies: For in vivo studies, consider PEGylation or nanoparticle encapsulation ( highlights similar approaches for benzoic acid derivatives) .

Advanced Research Questions

Q. How can contradictory SAR data (e.g., conflicting bioactivity between analogs) be resolved?

Methodological Answer:

  • Systematic substitution: Synthesize analogs with single-point mutations (e.g., replace chlorophenyl with fluorophenyl) to isolate substituent effects.
  • Computational docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., ’s ligand-receptor complex analysis).
  • Biophysical assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .

Q. What computational strategies are recommended for predicting metabolic stability?

Methodological Answer:

  • In silico tools: Use ADMET Predictor™ or SwissADME to estimate cytochrome P450 metabolism and clearance rates.
  • Density Functional Theory (DFT): Calculate electron distribution at reactive sites (e.g., cycloheptene double bond susceptibility to oxidation).
  • Molecular dynamics (MD) simulations: Simulate liver microsomal environments to identify metabolic hotspots .

Q. How should researchers design in vivo pharmacokinetic studies for this compound?

Methodological Answer:

  • Dosing regimen: Intravenous (IV) for bioavailability assessment; oral gavage for bioavailability studies.
  • Sampling protocol: Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Quantify via LC-MS/MS (LLOQ: 1 ng/mL).
  • Tissue distribution: Sacrifice animals at terminal timepoints, homogenize organs, and extract compound using acetonitrile precipitation.
  • Metabolite identification: High-resolution LC-MSⁿ with collision-induced dissociation (CID) .

Q. What experimental approaches address the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
  • LC-MS stability assays: Monitor degradation products (e.g., hydrolysis of the piperazine ring or benzoic acid decarboxylation).
  • Lyophilization: Improve long-term storage stability; use cryoprotectants like trehalose for freeze-drying .

Q. How can researchers profile and mitigate synthetic impurities?

Methodological Answer:

  • Impurity tracking: Use LC-MS with charged aerosol detection (CAD) to identify byproducts (e.g., ’s impurity profiling for a related compound).
  • Orthogonal purification: Combine reverse-phase HPLC and ion-exchange chromatography for challenging separations.
  • Genotoxic assessment: Follow ICH M7 guidelines; Ames test for mutagenic impurities .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR/Cas9 knockout: Generate cell lines lacking putative targets (e.g., kinase or GPCR candidates).
  • Thermal shift assay (TSA): Monitor target protein melting temperature shifts upon compound binding.
  • Transcriptomics/proteomics: RNA-seq or SILAC-based proteomics to identify downstream pathways (e.g., ’s cytotoxic evaluation via omics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.